molecular formula C22H19N3O3S B5162452 N-(dibenzylcarbamothioyl)-3-nitrobenzamide

N-(dibenzylcarbamothioyl)-3-nitrobenzamide

Cat. No.: B5162452
M. Wt: 405.5 g/mol
InChI Key: HNEGMOAUMXLLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dibenzylcarbamothioyl)-3-nitrobenzamide is a compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzylcarbamothioyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzylcarbamothioyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(dibenzylcarbamothioyl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(dibenzylcarbamothioyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dibenzylcarbamothioyl group can also form hydrogen bonds and other interactions with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dibenzylcarbamothioyl)-3-nitrobenzamide is unique due to the presence of both the nitro and dibenzylcarbamothioyl groups, which confer distinct chemical reactivity and biological activity. The specific positioning of the nitro group on the benzamide ring can influence the compound’s interaction with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(dibenzylcarbamothioyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-21(19-12-7-13-20(14-19)25(27)28)23-22(29)24(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEGMOAUMXLLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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